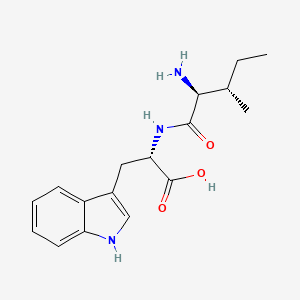

H-ILE-TRP-OH

概要

説明

BNC210は、アイアンウッド・ファーマシューティカルズにライセンスされた当時はIW-2143としても知られており、バイオノミクス・リミテッドが開発した不安解消薬です。これは、α7ニコチン性アセチルコリン受容体の負のアロステリックモジュレーションを介して作用します。BNC210は現在、心的外傷後ストレス障害の治療薬として研究されており、動物モデルと第I相試験の両方で臨床的に有意な不安軽減を示しています .

科学的研究の応用

BNC210 has a wide range of scientific research applications, including:

Chemistry: BNC210 is used as a model compound in studies involving peptide synthesis and modification.

Biology: BNC210 is studied for its effects on the alpha-7 nicotinic acetylcholine receptor and its potential role in modulating neural activity.

Medicine: BNC210 is being investigated for its potential to treat anxiety disorders, post-traumatic stress disorder, and other neuropsychiatric conditions. .

作用機序

BNC210は、α7ニコチン性アセチルコリン受容体の負のアロステリックモジュレーションを介してその効果を発揮します。このメカニズムは、活性部位とは異なる部位にある受容体に結合することで、受容体の活性を低下させます。関与する分子標的と経路には、不安とストレス反応において重要な役割を果たすコリン作動性シグナル伝達の調節が含まれます .

類似の化合物との比較

BNC210は、他の不安解消薬と比較して、その作用機序においてユニークです。類似の化合物には以下が含まれます。

ジアゼパム: γ-アミノ酪酸受容体の正のアロステリックモジュレーターとして作用するベンゾジアゼピン。

ブスピロン: 汎発性不安障害の治療に使用されるセロトニン受容体アゴニスト。

プレガバリン: 不安解消効果を発揮するためにカルシウムチャネルを調節するガバペンチノイド。

BNC210のユニークさは、他の不安解消薬の一般的な副作用である有意な鎮静作用や依存性を引き起こすことなく、α7ニコチン性アセチルコリン受容体を調節する能力にあります .

生化学分析

Biochemical Properties

Isoleucyl-Tryptophan is synthesized by the enzyme α-amino acid ester hydrolase (AEH) from isoleucyl methyl ester and tryptophan . The enzyme has wide substrate specificity and maximal activity at pH 9.0 and 30 °C . The synthesis of Isoleucyl-Tryptophan has been observed in Stenotrophomonas maltophilia, a bacterium that produces AEH .

Cellular Effects

Isoleucyl-Tryptophan, as BNC210, acts as a negative allosteric modulator of the α7-nicotinic acetylcholine receptor . This modulation has been associated with anxiolytic effects in both animal models and Phase I trials . It is devoid of significant sedation or memory-impairing side effects .

Molecular Mechanism

The molecular mechanism of Isoleucyl-Tryptophan involves its binding to the α7-nicotinic acetylcholine receptor, where it acts as a negative allosteric modulator . This means that it binds to a site different from the traditional nicotine binding site and decreases the activity of the ligand-gated ion channel .

Temporal Effects in Laboratory Settings

The temporal effects of Isoleucyl-Tryptophan in laboratory settings are not well-documented. The effects of BNC210, a form of Isoleucyl-Tryptophan, have been studied. BNC210 has demonstrated clinically significant anxiety reduction in both animal models and in Phase I trials .

Dosage Effects in Animal Models

The dosage effects of Isoleucyl-Tryptophan in animal models are not well-documented. Bnc210, a form of Isoleucyl-Tryptophan, has been studied in animal models. It has shown to be effective in reducing anxiety without significant sedation or memory-impairing side effects .

Metabolic Pathways

Isoleucyl-Tryptophan is part of the dipeptide synthesis pathway, where it is synthesized from isoleucyl methyl ester and tryptophan by the enzyme α-amino acid ester hydrolase . Tryptophan, one of the components of Isoleucyl-Tryptophan, is metabolized via the kynurenine and serotonin pathways in mammalian cells .

Transport and Distribution

Bnc210, a form of Isoleucyl-Tryptophan, is rapidly absorbed and reaches close to maximal concentrations in the blood in approximately one hour .

Subcellular Localization

It is known that the α7-nicotinic acetylcholine receptor, which Isoleucyl-Tryptophan modulates, is located in the cell membrane . Therefore, it can be inferred that Isoleucyl-Tryptophan may also localize to the cell membrane to exert its effects.

準備方法

BNC210の調製には、L-イソロイシンとL-トリプトファンを原料とする合成経路が含まれます。反応条件は、通常、これらのアミノ酸間のペプチド結合の形成を含みます。BNC210の工業生産方法は文献には詳しく記載されていませんが、固相ペプチド合成や溶液相合成など、標準的なペプチド合成技術を用いる可能性があります .

化学反応の分析

BNC210は、以下を含むさまざまな種類の化学反応を起こします。

還元: BNC210を含む還元反応は、一般的に報告されていません。

置換: BNC210は置換反応に関与することができ、特にペプチド結合の修飾を含みます。

これらの反応で使用される一般的な試薬および条件には、標準的な酸化剤および還元剤、ならびにペプチドカップリング試薬が含まれます。これらの反応から生成される主要な生成物は、BNC210分子に行われた特定の修飾に依存します .

科学研究への応用

BNC210は、以下を含む幅広い科学研究への応用があります。

類似化合物との比較

BNC210 is unique in its mechanism of action compared to other anxiolytic compounds. Similar compounds include:

Diazepam: A benzodiazepine that acts as a positive allosteric modulator of the gamma-aminobutyric acid receptor.

Buspirone: A serotonin receptor agonist used to treat generalized anxiety disorder.

Pregabalin: A gabapentinoid that modulates calcium channels to exert anxiolytic effects.

BNC210’s uniqueness lies in its ability to modulate the alpha-7 nicotinic acetylcholine receptor without causing significant sedation or dependency, which are common side effects of other anxiolytics .

生物活性

H-Ile-Trp-OH, or Isoleucyl-Tryptophan, is a dipeptide composed of the amino acids isoleucine (Ile) and tryptophan (Trp). This compound has garnered attention in biochemical research due to its potential therapeutic applications and unique biological activities. Despite limited dedicated studies, insights can be drawn from the properties of its constituent amino acids and their interactions within biological systems.

- Molecular Formula : C₁₄H₁₈N₂O₂

- Molecular Weight : 246.31 g/mol

- Structure : The dipeptide exhibits a hydrophobic nature due to the side chains of both isoleucine and tryptophan, which may enhance its interaction with lipid membranes and influence receptor binding more effectively than similar compounds.

Biological Activities

This compound exhibits several biological activities that can be categorized as follows:

- Antioxidant Activity :

-

Influence on Neurotransmission :

- Tryptophan is a precursor to serotonin, a critical neurotransmitter. Thus, this compound may influence mood regulation and cognitive functions through serotonin pathways.

- Potential Therapeutic Applications :

The biological mechanisms through which this compound exerts its effects can be summarized as follows:

- Receptor Interaction : The hydrophobic nature of this compound enhances its ability to interact with various receptors, potentially modulating their activity.

- Antioxidative Mechanisms : By acting as a hydrogen donor, it may protect against oxidative stress by scavenging free radicals .

Study 1: Antioxidant Properties

A study examining the antioxidative capacity of various dipeptides found that this compound significantly inhibited lipid peroxidation compared to other peptides. The results indicated that the compound's structure allows for effective radical scavenging, making it a potential candidate for further antioxidant research.

Study 2: Neurotransmitter Influence

In vitro studies demonstrated that this compound could enhance serotonin levels in neuronal cultures. This suggests its role in neurotransmission and potential implications for mood disorders.

Data Table: Biological Activities of this compound

特性

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-3-10(2)15(18)16(21)20-14(17(22)23)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9-10,14-15,19H,3,8,18H2,1-2H3,(H,20,21)(H,22,23)/t10-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRPESWOSNFUCJ-LKTVYLICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101029559 | |

| Record name | L-Isoleucyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101029559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13589-06-5 | |

| Record name | L-Isoleucyl-L-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013589065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Isoleucyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101029559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ISOLEUCYL-L-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY4YUP87RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。